molecular formula C16H26BN3O2 B6338144 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 2096330-62-8

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338144
CAS No.: 2096330-62-8
M. Wt: 303.2 g/mol
InChI Key: UOPOKEGXQWFKDO-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of molecular sieves and continuous extraction techniques helps in achieving efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the 4-Methylpiperazin-1-yl group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective reactivity is required.

Properties

IUPAC Name

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-12-18-7-6-14(13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPOKEGXQWFKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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